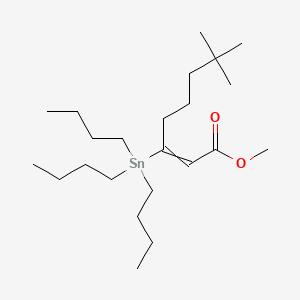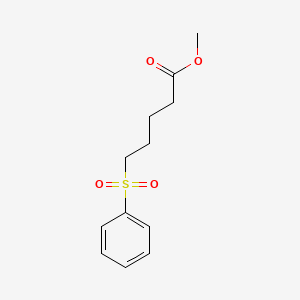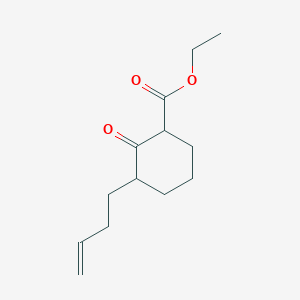![molecular formula C7H8Cl2O2 B14292749 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 116546-55-5](/img/structure/B14292749.png)
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3-methylbicyclo[111]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two chlorine atoms and a carboxylic acid group This compound is part of the bicyclo[11
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction of propellane with diacetyl, followed by a haloform reaction to introduce the chlorine atoms. This method allows for the construction of the bicyclo[1.1.1]pentane core in a relatively efficient manner .
Industrial Production Methods
While specific industrial production methods for 2,2-Dichloro-3-methylbicyclo[11This includes the use of flow photochemical reactors to scale up the production of the bicyclo[1.1.1]pentane core .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Addition Reactions: The bicyclic structure can participate in addition reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the carboxylic acid group .
Aplicaciones Científicas De Investigación
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, potentially improving solubility and metabolic stability.
Materials Science: The rigid bicyclic structure makes it useful in the design of molecular rods and other materials with specific mechanical properties.
Chemical Probes: It can be used as a probe in biological studies to investigate the interactions of bicyclic compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with fluorine atoms instead of chlorine, offering different reactivity and properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group, providing different chemical behavior and applications.
Uniqueness
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and interactions compared to its fluorinated or methoxycarbonyl counterparts. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous .
Propiedades
Número CAS |
116546-55-5 |
|---|---|
Fórmula molecular |
C7H8Cl2O2 |
Peso molecular |
195.04 g/mol |
Nombre IUPAC |
2,2-dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8Cl2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) |
Clave InChI |
VDEPBWREPUXHJS-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C1)(C2(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


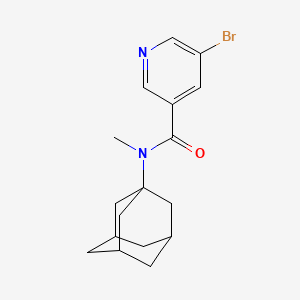
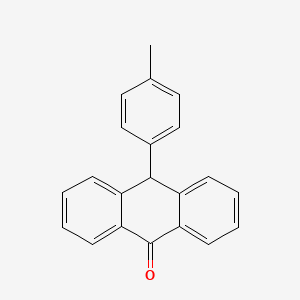

![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
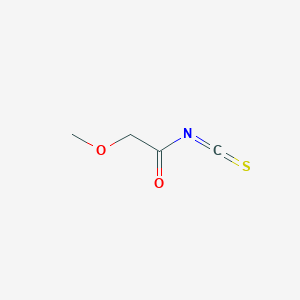
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
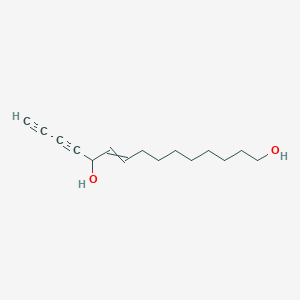
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)

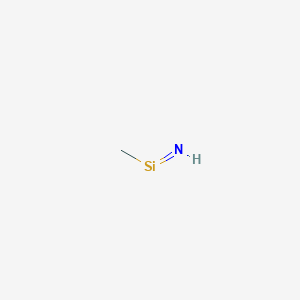
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
